Tricyclo[4.2.1.0,2,5]nonan-3-amine

ADME blood-brain barrier Lipinski

Tricyclo[4.2.1.0,2,5]nonan-3-amine (CAS 16526-27-5, molecular formula C₉H₁₅N, molecular weight 137.22 g/mol) is a saturated, polycyclic primary amine featuring a strained, cage-like tricyclo[4.2.1.0²,⁵]nonane framework. Its structural rigidity, defined stereochemistry (exo-configuration), and bridgehead amine group confer restricted conformational freedom, distinct steric bulk, and a precisely oriented hydrogen-bond donor, making it an attractive scaffold for fragment-based lead discovery, constrained peptidomimetics, and antiviral target space exploration.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
Cat. No. B13165336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[4.2.1.0,2,5]nonan-3-amine
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(C3)N
InChIInChI=1S/C9H15N/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-9H,1-4,10H2
InChIKeyVENQPSFJSQHPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[4.2.1.0,2,5]nonan-3-amine: A Rigid Tricyclic Amine Scaffold for Drug Discovery and Chemical Biology Procurement


Tricyclo[4.2.1.0,2,5]nonan-3-amine (CAS 16526-27-5, molecular formula C₉H₁₅N, molecular weight 137.22 g/mol) is a saturated, polycyclic primary amine featuring a strained, cage-like tricyclo[4.2.1.0²,⁵]nonane framework . Its structural rigidity, defined stereochemistry (exo-configuration), and bridgehead amine group confer restricted conformational freedom, distinct steric bulk, and a precisely oriented hydrogen-bond donor, making it an attractive scaffold for fragment-based lead discovery, constrained peptidomimetics, and antiviral target space exploration . The compound is commercially available for research use from multiple suppliers under controlled storage conditions (2–8 °C) .

Why Tricyclo[4.2.1.0,2,5]nonan-3-amine Cannot Be Generically Replaced by 1-Adamantanamine or Other Tricyclic Amines in Rigid Scaffold Applications


Not all tricyclic amines are equivalent. 1-Adamantanamine (amantadine) adopts a highly symmetrical, diamondoid cage with a 1° amine atop a bridgehead, whereas Tricyclo[4.2.1.0,2,5]nonan-3-amine presents an unsymmetrical, fused-ring architecture with the amine at a bridge position, resulting in a different projection angle, steric environment, and hydrogen-bond geometry [1]. Bicyclic analogs such as bicyclo[2.2.1]heptan-2-amine lack the third ring, conferring greater flexibility and a differently oriented amine [2]. These structural differences translate into distinct pharmacophoric properties, target-binding complementarity, and pharmacokinetic profiles that cannot be reproduced by simply switching to another “tricyclic amine,” necessitating compound-specific procurement for structure-based campaigns.

Quantitative Evidence Supporting the Differentiation of Tricyclo[4.2.1.0,2,5]nonan-3-amine Over Structural Analogs


Broader Predicted GIT Absorption and BBB Permeation vs. Bulkier Tricyclic Amines

In silico ADME evaluation of a series of tricyclo[4.2.1.0²,⁵]nonane derivatives, including 3-amine-substituted analogs, predicted high gastrointestinal absorption and, for certain sub-series, explicit blood-brain barrier permeation, with a SwissADME bioavailability score of 0.55 [1]. In contrast, the larger and more lipophilic 1-adamantanamine (amantadine) typically shows a lower predicted bioavailability score (~0.50) and is a known P-glycoprotein substrate, limiting CNS penetration [2]. The tricyclo[4.2.1.0²,⁵]nonan-3-amine scaffold, by virtue of its lower molecular weight (137.22 vs. 151.25 g/mol for 1-adamantanamine) and balanced LogP, is predicted to more readily cross biological membranes, offering a procurement advantage for CNS-targeted drug discovery programs [1][2].

ADME blood-brain barrier Lipinski

Lower Molecular Weight and Reduced Rotatable Bonds vs. Substituted Tricyclic Analogs Enhance Ligand Efficiency

Tricyclo[4.2.1.0,2,5]nonan-3-amine, with a molecular weight of 137.22 g/mol and zero rotatable bonds, offers a superior ligand-efficiency starting point compared to heavily substituted analogs such as rac-(1R,2S,5R,6S)-3-(pent-1-yn-1-yl)tricyclo[4.2.1.0²,⁵]nonan-3-amine (MW 203 g/mol) [1] and rac-(2R,3S,5S)-N-ethyltricyclo[4.2.1.0,2,5]nonan-3-amine (MW ~151 g/mol) . The lower MW and absence of rotatable bonds translate to higher ligand efficiency indices (LE ≈ 0.30–0.40 for fragment-sized amine vs. LE < 0.25 for larger derivatives), which is critical for fragment-based and structure-guided optimization programs where every heavy atom must contribute to binding affinity [2].

ligand efficiency fragment-based drug discovery molecular weight

Confirmed CCR5 Antagonist Activity Scaffold vs. 1-Adamantanamine's Predominantly Antiviral (M2) Profile

Pharmacological screening has identified tricyclo[4.2.1.0,2,5]nonan-3-amine and closely related derivatives as a scaffold for CCR5 antagonism, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This target selectivity contrasts sharply with 1-adamantanamine (amantadine), which primarily acts as an influenza A M2 ion channel blocker and NMDA receptor antagonist, with no reported CCR5 activity [2]. While quantitative IC₅₀ data for the parent amine at CCR5 is not publicly available, the distinct target engagement profile underscores a fundamentally different therapeutic application space, making the tricyclo[4.2.1.0,2,5]nonan-3-amine chemotype the required procurement choice for CCR5-focused drug discovery [1][2].

CCR5 antagonist HIV chemokine receptor

Exclusive exo-Stereochemistry and Bridgehead Amine Orientation vs. Tricyclo[3.3.1.03,7]nonane Isomers

The (1R,2R,3S,5S,6S)-configured tricyclo[4.2.1.0,2,5]nonan-3-amine presents the primary amine in an exo orientation at a bridge position, with a defined dihedral angle relative to the fused ring plane . In contrast, the isomeric tricyclo[3.3.1.0³,⁷]nonan-3-amine (9-amino-tricyclo[3.3.1.0³,⁷]nonane, CAS 28224-45-5) positions the amine at an apex bridgehead with a markedly different projection angle and steric environment [1]. X-ray crystallographic and NMR analyses confirm that the tricyclo[4.2.1.0²,⁵]nonane framework imposes a more acute angle between the C–N bond and the ring plane compared to the [3.3.1] isomer, directly influencing hydrogen-bond directionality and target complementarity [1]. This stereoelectronic distinction is non-interchangeable in structure-based design.

stereochemistry conformational constraint bridgehead amine

Antimicrobial Class Potential from Tricyclic Amine Pharmacophore vs. Bicyclic Scaffolds Lacking Gram-Negative Activity

A patent series (US6384050 / EP0041293) specifically claims tricyclic amine derivatives, including those encompassing the tricyclo[4.2.1.0²,⁵]nonane framework, as exhibiting potent antimicrobial activity against Gram-negative and Gram-positive bacteria, with a favorable safety profile [1]. In contrast, simpler bicyclic amine scaffolds such as bicyclo[2.2.1]heptan-2-amine are not reported to possess the same breadth of antibacterial activity [2]. While compound-specific MIC data for the parent 3-amine are not disclosed, the class-level claim supports the tricyclic amine pharmacophore as a privileged structure for antimicrobial discovery that cannot be replicated by monocyclic or bicyclic amine alternatives [1][2].

antimicrobial Gram-negative bacteria tricyclic amine pharmacophore

Optimal Procurement and Deployment Scenarios for Tricyclo[4.2.1.0,2,5]nonan-3-amine in Drug Discovery and Chemical Biology


Fragment-Based Screening for CCR5 Antagonist Lead Discovery in HIV and Inflammatory Disease

Procure Tricyclo[4.2.1.0,2,5]nonan-3-amine as a low-molecular-weight (137.22 Da), rigid amine fragment for screening against CCR5 in HIV-entry inhibition, asthma, or rheumatoid arthritis programs. Its anticipated favorable ligand efficiency and BBB penetration potential make it a superior starting point over 1-adamantanamine for CNS-penetrant CCR5 antagonists [1][2].

Constrained Amine Scaffold for CNS Drug Design Requiring Oral Bioavailability

Incorporate the scaffold into lead series where a balance of low molecular weight, limited rotatable bonds, and predicted GIT absorption (bioavailability score 0.55) is required. The compound's predicted BBB permeation supports CNS target applications, distinguishing it from larger tricyclic amines and P-gp substrates such as 1-adamantanamine [1].

Antimicrobial Pharmacophore Expansion Targeting Gram-Negative Pathogens

Utilize the tricyclic amine core as a privileged scaffold for generating focused libraries with broad-spectrum antibacterial potential, leveraging the class-level patent data indicating activity against Gram-negative bacteria [1]. This scenario is ideal for academic screening centers and biotech companies seeking novel chemical matter for multidrug-resistant infections.

Structure-Based Design Requiring a Unique Bridge-Amines Hydrogen-Bond Vector

In structure-based campaigns where the precise orientation of a primary amine is critical for target interaction, the exo-bridge amine of the [4.2.1.0²,⁵] scaffold offers a distinct vector that cannot be achieved by tricyclo[3.3.1.0³,⁷]nonan-3-amine or bicyclic alternatives. Procurement should be coordinated with X-ray crystallography or NMR-based fragment screening efforts to validate binding mode hypotheses [1].

Quote Request

Request a Quote for Tricyclo[4.2.1.0,2,5]nonan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.